Methyl 2-(isoquinolin-5-yl)propanoate
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Overview
Description
Methyl 2-(isoquinolin-5-yl)propanoate is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives, including Methyl 2-(isoquinolin-5-yl)propanoate, can be achieved through various methods. One common method involves the use of metal catalysts or catalyst-free processes in water . For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetals as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods may include the use of strong acids or bases as catalysts and careful control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isoquinolin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(isoquinolin-5-yl)propanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(isoquinolin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, some isoquinoline derivatives inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(isoquinolin-5-yl)propanoate include other isoquinoline derivatives, such as:
Quinoline: A heterocyclic aromatic organic compound with a similar structure to isoquinoline.
Isoquinoline: The parent compound of this compound.
Chloroquine: A synthetic drug used to treat malaria, which contains a quinoline skeleton.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in pharmaceutical research and development .
Biological Activity
Methyl 2-(isoquinolin-5-yl)propanoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features an isoquinoline moiety, which is known for its ability to interact with various biological targets. The compound can be synthesized through several methods, often involving the reaction of isoquinoline derivatives with propanoic acid esters.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act by:
- Inhibiting Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulating Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis through ROS generation |
A375 (Melanoma) | 10 | Cell cycle arrest and apoptosis |
HCT116 (Colorectal) | 12 | Inhibition of proliferation |
The compound's ability to induce reactive oxygen species (ROS) has been linked to its cytotoxic effects, leading to programmed cell death in cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
- In Vitro Anticancer Study : A study conducted on the efficacy of this compound against MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased oxidative stress leading to apoptosis .
- Antimicrobial Efficacy : Another research project focused on the antimicrobial potential of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized its potential use in treating infections caused by resistant bacterial strains .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-isoquinolin-5-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9H,1-2H3 |
InChI Key |
PHZPBUBDUJTTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)C(=O)OC |
Origin of Product |
United States |
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